BenchChemオンラインストアへようこそ!

Acetaldehyde methylformylhydrazone

Carcinogenesis bioassay Tumor target organ specificity Hydrazone mycotoxin

Acetaldehyde methylformylhydrazone (AMFH), commonly known as Gyromitrin (CAS 16568-02-8), is a volatile hydrazone derivative (C₄H₈N₂O, MW 100.12) occurring naturally as the principal toxic and carcinogenic constituent of false morel mushrooms of the Gyromitra genus. The compound is distinguished by its prodrug character: it undergoes rapid in vivo hydrolysis to N-methyl-N-formylhydrazine (MFH), which subsequently converts to the directly DNA-methylating agent monomethylhydrazine (MMH).

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 16568-02-8
Cat. No. B031913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde methylformylhydrazone
CAS16568-02-8
SynonymsAcetaldehyde N-formyl-N-methylhydrazone;  Acetaldehyde Methylformylhydrazone;  _x000B_Acetaldehyde-N-methyl-N-formylhydrazone;  Ethylidene Gyromitrin;  Ethylidenemethyl-hydrazinecarboxaldehyde;  Ethylidenemethylhydrazide Formic Acid
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC=NN(C)C=O
InChIInChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3
InChIKeyIMAGWKUTFZRWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER

Acetaldehyde Methylformylhydrazone (Gyromitrin) CAS 16568-02-8: Product Baseline and Compound Identity for Scientific Procurement


Acetaldehyde methylformylhydrazone (AMFH), commonly known as Gyromitrin (CAS 16568-02-8), is a volatile hydrazone derivative (C₄H₈N₂O, MW 100.12) occurring naturally as the principal toxic and carcinogenic constituent of false morel mushrooms of the Gyromitra genus [1]. The compound is distinguished by its prodrug character: it undergoes rapid in vivo hydrolysis to N-methyl-N-formylhydrazine (MFH), which subsequently converts to the directly DNA-methylating agent monomethylhydrazine (MMH) [2]. AMFH is listed as a known carcinogen under California Proposition 65 and carries a No Significant Risk Level (NSRL) of 0.07 µg/day [3]. This evidence guide focuses exclusively on the quantifiable, comparator-based differentiation that governs scientific selection and procurement decisions for AMFH relative to its closest structural and functional analogs in the gyromitrin hydrazone series.

Why Generic Substitution Fails for Acetaldehyde Methylformylhydrazone (16568-02-8): The Case for Compound-Specific Procurement


The gyromitrin hydrazone family comprises at least 11 structural analogues isolated from Gyromitra esculenta, including pentanal methylformylhydrazone (PMFH), 3-methylbutanal methylformylhydrazone (3-MBMFH), hexanal methylformylhydrazone (HMFH), and the downstream metabolites MFH and MMH [1]. Despite their shared N-methyl-N-formylhydrazone pharmacophore, these compounds exhibit quantitatively distinct tumor target tissue profiles, up to 2.4-fold differences in carcinogenic potency (TD₅₀), and divergent requirements for metabolic activation [2]. Consequently, interchanging AMFH with any congener—whether a longer-chain aldehyde homolog such as PMFH or a direct-acting metabolite such as MMH—will yield non-equivalent experimental outcomes in carcinogenesis bioassays, genotoxicity screening, and metabolic pathway studies. The quantitative evidence below demonstrates that compound-specific selection is required for reproducible, interpretable results.

Acetaldehyde Methylformylhydrazone (CAS 16568-02-8) vs. In-Class Analogs: A Quantitative Comparator-Based Evidence Guide for Scientific Procurement


Differential Tumor Target Tissue Profile: AMFH Induces Forestomach and Clitoral Gland Tumors Not Observed with PMFH

In directly comparable 52-week intragastric gavage studies in Swiss mice conducted by the same laboratory, AMFH (100 µg/g) and PMFH (50 µg/g) produced qualitatively distinct tumor target tissue profiles. AMFH uniquely induced forestomach tumors (16% in females, 0% in males) and clitoral gland tumors (12% in females), target sites entirely absent in PMFH-treated animals [1]. Conversely, PMFH induced liver tumors (16% in females, 2% in males) that were not reported as a significant target for AMFH at the tested dose [2]. Lung and preputial gland tumors were common to both compounds, but with differing magnitudes. This tissue-selectivity differentiation means that AMFH cannot be substituted by PMFH for studies focused on squamous epithelial carcinogenesis (forestomach, clitoral gland) or for hepatocarcinogenesis models where PMFH provides the relevant endpoint.

Carcinogenesis bioassay Tumor target organ specificity Hydrazone mycotoxin

Carcinogenic Potency Ranking (TD₅₀): AMFH is 1.4-Fold More Potent Than PMFH but 1.8-Fold Less Potent Than Its Metabolite MFH

The CPDB provides harmonized TD₅₀ values (chronic dose in mg/kg/day inducing tumors in 50% of animals) that enable quantitative potency comparison across the gyromitrin series. In mice, AMFH has a TD₅₀ of 2.51 mg/kg/day (harmonic mean, multiple experiments), compared to PMFH at 3.42 mg/kg/day and the metabolite MFH at 1.37 mg/kg/day [1]. This establishes a clear potency hierarchy: MFH (most potent) > AMFH > PMFH (least potent) [2]. The 1.4-fold potency advantage of AMFH over PMFH is modest but reproducible, while the 1.8-fold lower potency of AMFH relative to MFH is critical for experimental design: direct use of MFH will overestimate the carcinogenic hazard attributable to the parent mushroom toxin by nearly two-fold.

Carcinogenic potency TD₅₀ ranking Risk assessment

Prodrug-Dependent DNA Methylation: AMFH Requires Two-Step Hydrolysis to Generate DNA-Reactive MMH, Distinguishing It from Direct-Acting MMH Controls

AMFH functions as a prodrug requiring sequential hydrolysis (AMFH → MFH → MMH) before generating the DNA-methylating species responsible for N7-methylguanine (N7MeGu) and O⁶-methylguanine (O⁶MeG) adducts. In a direct study, mice treated with AMFH showed only traces of N7MeGu in liver DNA, while mice receiving repeated MMH at a tumorigenic dosing schedule showed readily detectable O⁶MeG in both liver and kidney DNA [1]. This establishes that AMFH produces quantitatively and qualitatively different DNA damage compared to direct MMH administration due to its dependence on host metabolic activation. Furthermore, the detoxification of intermediate MFH via N-acetyltransferase-2 (NAT2) introduces a polymorphic metabolic barrier: slow-acetylator phenotypes generate higher MMH levels, linking AMFH exposure—but not direct MMH exposure—to inter-individual susceptibility differences [2].

Metabolic activation DNA adduct formation Prodrug toxicology

Genotoxicity Profile Differentiation: Parent AMFH Is Non-Mutagenic in Bacteria, Whereas Its Metabolite MMH Is Directly Mutagenic

IARC Monograph Volume 31 (1983) documents a critical differentiation: AMFH (gyromitrin) was not mutagenic in bacterial (Ames) assays, whereas its metabolite N-methylhydrazine (MMH) gave positive results [1]. This dichotomy is mechanistically significant: AMFH is a pre-mutagen requiring host-mediated or S9 metabolic activation to exert genotoxicity, while MMH is a direct-acting mutagen. In hepatocyte primary culture/DNA repair tests, hydrazine derivatives including those in the gyromitrin series demonstrated variable genotoxic potency dependent on the specific chemical structure [2]. This property directly impacts experimental design in genotoxicity screening: AMFH is the appropriate test article for evaluating the genotoxic hazard of the intact mushroom toxin, while MMH serves as the positive control for the activated metabolite.

Genotoxicity screening Ames test Metabolic activation requirement

Species-Specific Gyromitrin Content in Natural Sources: G. esculenta Contains AMFH at Up to 0.3% w/w, Differentiating It from Low-Content G. gigas

The concentration of AMFH in source mushrooms is species-dependent and directly relevant to procurement of natural-source reference material. G. esculenta (and the closely related G. venenata) contain substantially higher concentrations of gyromitrin than G. gigas [1]. Quantitatively, AMFH occurs up to 0.3% (w/w) in G. esculenta [2]. This species-level differentiation has practical implications: a 2024 case-control study of ALS in the French Alps demonstrated that misidentification of G. gigas for G. esculenta led to erroneous exposure assessment, as the latter species contains the toxicologically relevant AMFH levels [1]. For analytical chemistry applications, authentic AMFH reference standard (CAS 16568-02-8) is required to calibrate UHPLC-based quantification methods capable of species-level discrimination [3].

Natural product chemistry Mycotoxin quantification Species identification

Regulatory Carcinogen Classification Benchmarking: AMFH Is Uniquely Listed Under Proposition 65 with an NSRL of 0.07 µg/day

Among the gyromitrin hydrazone series, AMFH (gyromitrin) holds the most established regulatory carcinogen classification. It was listed under California Proposition 65 as a known carcinogen via the State's Qualified Experts mechanism, with a No Significant Risk Level (NSRL) of 0.07 µg/day [1]. In contrast, the metabolite N-methyl-N-formylhydrazine (MFH) was only added to the Proposition 65 list effective December 8, 2025—over three decades after AMFH's initial listing [2]. Other hydrazone congeners (PMFH, 3-MBMFH, HMFH) do not carry Proposition 65 listings. The IARC evaluation (Vol. 31, 1983) further concluded that there is 'sufficient evidence for the carcinogenicity of gyromitrin in experimental animals,' noting that this conclusion is supported by studies on two of its metabolites [3].

Regulatory toxicology Proposition 65 Risk assessment standards

Optimal Application Scenarios for Acetaldehyde Methylformylhydrazone (16568-02-8) Based on Comparative Evidence


Tumor Target Tissue-Specific Carcinogenesis Screening with Comparative Hydrazone Profiling

AMFH is the only hydrazone in the gyromitrin series demonstrated to induce forestomach and clitoral gland tumors in the standard 52-week Swiss mouse bioassay [1]. Laboratories conducting target organ-specific carcinogenesis screening should select AMFH when the scientific objective involves squamous epithelial tissues (forestomach, clitoral gland). For hepatocarcinogenesis-focused studies, PMFH or MFH may be more appropriate comparators due to their liver tumor induction profile [2]. The TD₅₀ of 2.51 mg/kg/day for AMFH provides a quantitative benchmark for dose-ranging studies designed to compare carcinogenic potency across the hydrazone series [3].

Metabolic Activation and DNA Adduct Formation Studies Requiring a Prodrug Test Article

AMFH is the appropriate test article for studies investigating the complete metabolic activation cascade (AMFH → MFH → MMH) and the role of host factors such as NAT2 acetylator phenotype in modulating carcinogenic risk [1]. Direct use of MMH bypasses the rate-limiting hydrolysis steps and fails to capture polymorphic inter-individual variability in detoxification. The Bergman et al. (1992) study demonstrates that AMFH administration yields quantifiably different DNA adduct patterns (traces of N7MeGu only) compared to direct MMH administration (both N7MeGu and O⁶MeG), confirming that the prodrug and its active metabolite are not interchangeable in DNA damage assays [2].

Neurodegenerative Disease Etiology Research Linking Genotoxic Mycotoxin Exposure to ALS

The 2024 Lagrange et al. case-control study provides the first epidemiological evidence linking Gyromitra esculenta consumption (and thus AMFH exposure) to sporadic ALS in individuals with slow-acetylator NAT2 phenotypes [1]. AMFH is the required test article for follow-up mechanistic studies investigating the genotoxic and neurotoxic contributions of gyromitrin metabolites to motor neuron degeneration. Because the genotoxic potential is proposed to be mechanistically relevant to ALS etiology, AMFH—not MMH—is the appropriate compound for modeling the full human exposure scenario from dietary mushroom intake to neurodegenerative outcome [1].

Analytical Chemistry Reference Standard for Species-Level Gyromitra Identification via UHPLC

Authenticated AMFH reference standard (CAS 16568-02-8, ≥95% purity) is required for the calibration of UHPLC methods capable of quantifying gyromitrin content across Gyromitra species [1]. The Dirks et al. (2023) method demonstrated that gyromitrin distribution is limited and species-specific, making accurate quantification essential for distinguishing toxic G. esculenta/G. venenata from lower-toxicity G. gigas [1]. Procurement of AMFH reference standard with documented purity is critical for forensic toxicology, food safety monitoring, and mushroom taxonomy applications.

Quote Request

Request a Quote for Acetaldehyde methylformylhydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.